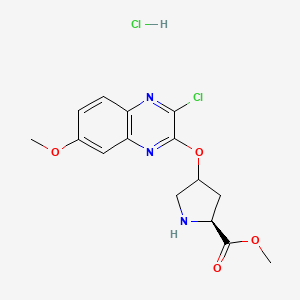
SchisanlignoneE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SchisanlignoneE is a bioactive compound derived from the Schisandra genus, particularly known for its presence in Schisandra viridis. This compound belongs to the lignan family, which is a group of natural products known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SchisanlignoneE typically involves the extraction from natural sources such as the Schisandra plant. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
SchisanlignoneE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of halogenated lignan derivatives.
科学研究应用
SchisanlignoneE has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
作用机制
The mechanism of action of SchisanlignoneE involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. These actions contribute to its potential therapeutic effects in various diseases.
相似化合物的比较
SchisanlignoneE can be compared with other lignan compounds such as SchisanlignoneA, SchisanlignoneB, and SchisanlignoneC. While all these compounds share a common lignan structure, this compound is unique due to its specific functional groups and higher bioactivity. The presence of additional methoxy groups in this compound enhances its antioxidant properties compared to its counterparts.
List of Similar Compounds
- SchisanlignoneA
- SchisanlignoneB
- SchisanlignoneC
属性
分子式 |
C29H28O8 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC 名称 |
[(9R,10R)-4,5,19-trimethoxy-9,10-dimethyl-11-oxo-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16H,11,14H2,1-5H3/t15-,16-/m1/s1 |
InChI 键 |
AYPIMRFCRUFXCP-HZPDHXFCSA-N |
手性 SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@H]1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
规范 SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
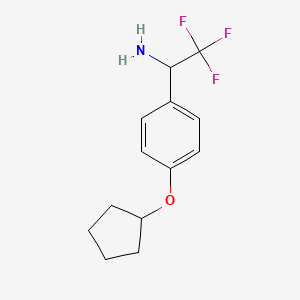
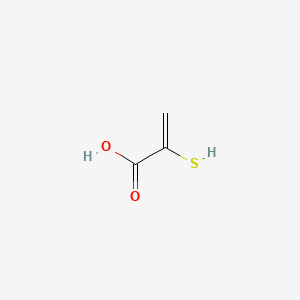
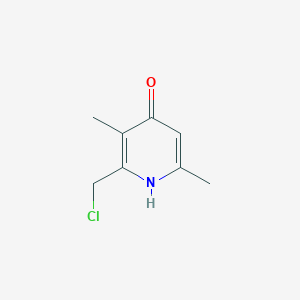
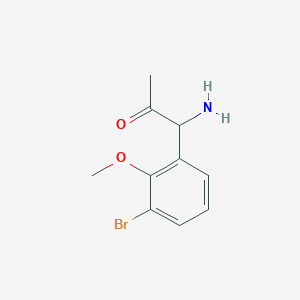

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)

